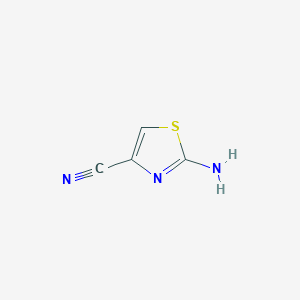

2-Aminothiazole-4-carbonitrile

Vue d'ensemble

Description

2-Aminothiazole-4-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the nitrile group in the thiazole ring makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminothiazole-4-carbonitrile can be synthesized through several methods. One common method involves the reaction of thiourea with α-haloketones in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Cyclization of Cyanothioacetamides

-

Reactants : Cyanothioacetamide derivatives and α-thiocyanatoacetophenones.

-

Conditions : Base (e.g., KOH) in ethanol, followed by recrystallization .

-

Key Feature : Atom-economical, metal-free route yielding trans-configured dihydrothiophene intermediates, which undergo further functionalization .

Mannich-Type Cyclization

-

Reactants : 2-Aminothiazole-4-carbonitrile, formaldehyde (HCHO), and primary amines.

-

Conditions : Mild, non-catalytic conditions in aqueous media.

Nucleophilic Substitution

-

Reactants : 2-Amino group with electrophiles (e.g., acyl chlorides, alkyl halides).

-

Example : Benzoylation of 2-amino-4-(pyrid-2-yl)thiazole yields N-benzoyl derivatives with anti-mycobacterial activity .

Catalytic and Mechanistic Insights

-

DFT Studies : Cyclization pathways involve:

-

Catalysts : Nano-Cu@HKUST-1 enhances cyclization efficiency in ethanol .

Biological and Pharmacological Relevance

-

Anti-Tubercular Activity : Derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate show MIC values as low as 0.06 µg/mL against M. tuberculosis .

-

PDE5/COX Inhibition : this compound analogs exhibit dual activity as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors .

Stability and Byproduct Formation

Applications De Recherche Scientifique

Biological Activities

The biological activities of 2-Aminothiazole-4-carbonitrile and its derivatives are extensive:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has been reported to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, showcasing its potential as an anti-tubercular agent .

- Nonsense Mutation Readthrough : Compounds derived from this compound have been identified as enhancers of readthrough efficiency at premature termination codons in genetic diseases. In studies, certain derivatives improved the readthrough of the TP53 gene in human cells when used in conjunction with aminoglycosides, indicating their therapeutic potential for genetic disorders caused by nonsense mutations .

Synthetic Pathways

Several methods have been developed for synthesizing this compound:

- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving thioamide and cyanoacetic acid derivatives.

- Multicomponent Reactions : These reactions allow for the efficient synthesis of various derivatives by combining multiple reactants in a single step.

Case Study 1: Antimicrobial Applications

A study focused on the synthesis of 2-Aminothiazole-4-carboxylate derivatives demonstrated their efficacy against M. tuberculosis. The research highlighted the structure-activity relationship (SAR) that led to the identification of potent inhibitors targeting the β-ketoacyl synthase enzyme mtFabH, crucial for bacterial fatty acid biosynthesis .

Case Study 2: Genetic Disease Treatment

Another investigation into the readthrough activity of 2-Aminothiazole-4-carboxamides revealed their ability to enhance protein synthesis at premature termination codons. This study identified several novel compounds that significantly increased the production of full-length p53 protein in human cells, suggesting their potential as therapeutic agents for genetic diseases caused by nonsense mutations .

Mécanisme D'action

The mechanism of action of 2-aminothiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound often acts by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

2-Aminothiazole: Lacks the nitrile group but shares the thiazole ring structure.

4-Aminothiazole-2-carbonitrile: Similar structure but with different positioning of the amino and nitrile groups.

2-Aminothiazole-5-carbonitrile: Another isomer with the nitrile group at a different position.

Uniqueness: 2-Aminothiazole-4-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Activité Biologique

2-Aminothiazole-4-carbonitrile (C4H3N3S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its potential as an antimicrobial agent, anticancer properties, and other therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an amino group and a cyano group at the 4-position. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

One of the most notable biological activities of 2-aminothiazole derivatives is their antimicrobial efficacy, particularly against Mycobacterium tuberculosis. Research has demonstrated that modifications of the thiazole scaffold can lead to compounds with potent activity against this pathogen.

- Inhibition of M. tuberculosis : A study identified several derivatives of 2-aminothiazole-4-carboxylate that exhibited excellent activity against M. tuberculosis H37Rv, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml (240 nM) for certain derivatives . This suggests that the thiazole framework can be optimized for enhanced anti-tubercular activity.

Anticancer Properties

This compound and its derivatives have also been investigated for their anticancer potential.

- Cytotoxicity Against Cancer Cell Lines : Various studies have reported that aminothiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines, including leukemia and hepatocellular carcinoma cells. For instance, one derivative was shown to have an IC50 value of 0.06 µM against multiple cancer types, indicating strong potential as an anticancer agent .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Aminothiazole Derivative | HepG2 (Liver) | 0.06 |

| 2-Aminothiazole Derivative | K562 (Leukemia) | 0.1 |

| 2-Aminothiazole Derivative | NCI-H522 (Lung) | 0.1 |

The mechanism by which 2-aminothiazole compounds exert their biological effects is multifaceted:

- Enzyme Inhibition : Some derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. For example, certain compounds target the β-ketoacyl synthase enzyme mtFabH in M. tuberculosis, disrupting fatty acid biosynthesis critical for bacterial survival .

- Readthrough of Premature Termination Codons : Recent studies have highlighted the ability of specific aminothiazole derivatives to enhance readthrough efficiency at premature termination codons in mRNA, potentially offering therapeutic avenues for genetic diseases caused by nonsense mutations .

Case Studies and Research Findings

Several case studies illustrate the diverse applications and effectiveness of this compound:

- Antimicrobial Case Study : A series of synthesized thiazole derivatives were evaluated for their activity against M. tuberculosis. The most potent compound demonstrated a remarkable MIC, outperforming traditional antibiotics like isoniazid .

- Anticancer Case Study : A derivative was tested against various cancer cell lines, showing significant cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

- Biomarker Potential : The compound has also been explored as a potential biomarker for cyanide poisoning due to its metabolic pathways, highlighting its relevance in forensic science .

Propriétés

IUPAC Name |

2-amino-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWADAVLEEDKKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408166 | |

| Record name | 2-Amino-4-cyanothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-21-5 | |

| Record name | 2-Amino-4-cyanothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.